molecular formula C21H16FN3O3S2 B2645177 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 898441-54-8

4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2645177
CAS No.: 898441-54-8
M. Wt: 441.5
InChI Key: IQNCSXHEGVNWOS-UHFFFAOYSA-N
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Description

4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and benzothiazoles. This compound is characterized by the presence of a fluorobenzene sulfonamide group and a benzothiazole moiety, which are linked through a benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Scientific Research Applications

4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 4-fluorobenzenesulfonamide: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with ammonia or an amine under basic conditions.

    Synthesis of 2-methyl-1,3-benzothiazole: This involves the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Coupling Reaction: The final step involves coupling the 4-fluorobenzenesulfonamide with the benzothiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The benzothiazole moiety can interact with various biological receptors, modulating their function. These interactions can lead to the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
  • 4-(4-bromobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
  • 4-(4-methylbenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Uniqueness

The presence of the fluorine atom in 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide imparts unique electronic properties, enhancing its binding affinity to biological targets and increasing its metabolic stability compared to its analogs with different halogen or alkyl substitutions.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-13-23-19-11-8-17(12-20(19)29-13)24-21(26)14-2-6-16(7-3-14)25-30(27,28)18-9-4-15(22)5-10-18/h2-12,25H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNCSXHEGVNWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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